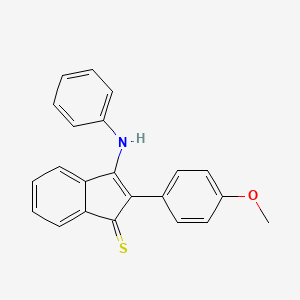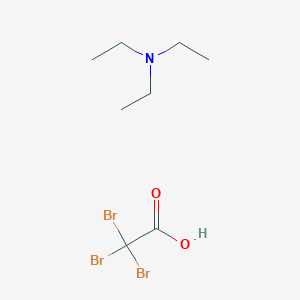
N,N-diethylethanamine;2,2,2-tribromoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethylethanamine;2,2,2-tribromoacetic acid: is a compound that combines the properties of an amine and a carboxylic acid derivative. . 2,2,2-tribromoacetic acid is a halogenated acetic acid derivative. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
N,N-diethylethanamine (Triethylamine): This compound is typically synthesized by the alkylation of ammonia with ethanol in the presence of a catalyst.
2,2,2-tribromoacetic acid: This compound can be prepared by the bromination of acetic acid using bromine in the presence of a catalyst.
Industrial Production Methods:
N,N-diethylethanamine (Triethylamine): Industrially, it is produced by the reaction of ammonia with ethanol under high pressure and temperature.
2,2,2-tribromoacetic acid: Industrial production involves the bromination of acetic acid in large-scale reactors with controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-diethylethanamine can undergo oxidation to form N,N-diethylacetamide.
Reduction: 2,2,2-tribromoacetic acid can be reduced to acetic acid.
Substitution: Both compounds can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products:
Oxidation of N,N-diethylethanamine: N,N-diethylacetamide.
Reduction of 2,2,2-tribromoacetic acid: Acetic acid.
Substitution reactions: Quaternary ammonium salts and other substituted products.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
Pharmaceuticals: Both compounds are used in the synthesis of pharmaceutical intermediates.
Industry:
Mecanismo De Acción
N,N-diethylethanamine:
Mechanism: Acts as a base and nucleophile in chemical reactions.
Molecular Targets: Reacts with electrophiles to form various products.
2,2,2-tribromoacetic acid:
Comparación Con Compuestos Similares
N,N-dimethylethanamine: Similar structure but with methyl groups instead of ethyl groups.
N,N-diisopropylethanamine: Similar structure but with isopropyl groups instead of ethyl groups.
Uniqueness:
N,N-diethylethanamine: Unique due to its specific alkylation pattern, making it a versatile base and nucleophile.
2,2,2-tribromoacetic acid: Unique due to its high degree of halogenation, making it highly reactive in substitution reactions.
Propiedades
Número CAS |
39107-91-0 |
|---|---|
Fórmula molecular |
C8H16Br3NO2 |
Peso molecular |
397.93 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;2,2,2-tribromoacetic acid |
InChI |
InChI=1S/C6H15N.C2HBr3O2/c1-4-7(5-2)6-3;3-2(4,5)1(6)7/h4-6H2,1-3H3;(H,6,7) |
Clave InChI |
PYZKJXPZBBFFSC-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.C(=O)(C(Br)(Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


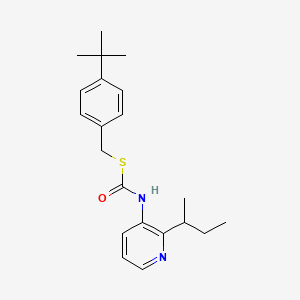

![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
![Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-](/img/structure/B14661278.png)
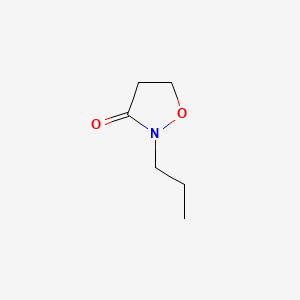

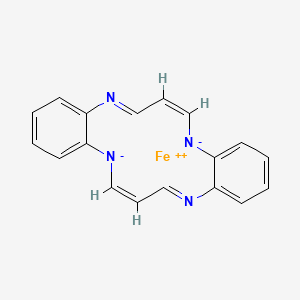
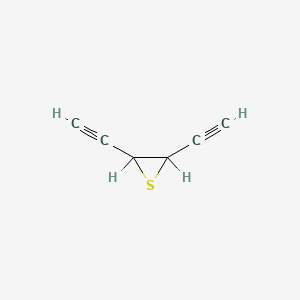
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)

![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
![1-Methoxy-4-[8-(4-nitrophenyl)octa-1,3,5,7-tetraen-1-yl]benzene](/img/structure/B14661328.png)

